mim1

Descripción

Propiedades

IUPAC Name |

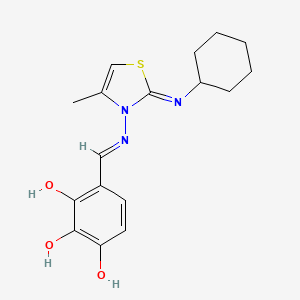

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of Mim1 in Yeast Mitochondrial Outer Membrane Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of the mitochondrial import protein 1 (Mim1) in Saccharomyces cerevisiae. This compound is an integral protein of the outer mitochondrial membrane that plays a critical role in the biogenesis of the mitochondrial proteome. It functions as a key component of the Mitochondrial Import (MIM) complex, which facilitates the insertion of α-helical membrane proteins into the outer membrane. Furthermore, this compound is essential for the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex, the primary entry gate for the vast majority of mitochondrial precursor proteins. This document details the molecular functions of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates its operational pathways through signaling diagrams. This guide is intended to be a valuable resource for researchers in mitochondrial biology and professionals in drug development targeting mitochondrial pathways.

Introduction

The mitochondrion is a vital organelle responsible for cellular energy production, metabolism, and apoptosis. The vast majority of mitochondrial proteins are encoded by the nuclear genome, synthesized on cytosolic ribosomes, and subsequently imported into the organelle. This intricate process is mediated by a series of protein translocases located in the mitochondrial outer and inner membranes. The Translocase of the Outer Mitochondrial Membrane (TOM) complex serves as the main entry point for most mitochondrial precursor proteins[1][2][3]. The proper assembly and function of the TOM complex are therefore paramount for mitochondrial biogenesis and cellular health.

This compound (Mitochondrial import protein 1), a 13 kDa integral outer membrane protein, has emerged as a crucial player in the assembly of the TOM complex and the import of a specific subset of mitochondrial outer membrane proteins[3][4][5]. This guide will delve into the multifaceted functions of this compound, providing a detailed technical resource for the scientific community.

Molecular Function of this compound

This compound performs two primary, interconnected functions within the yeast mitochondrial outer membrane:

Role in the Assembly of the TOM Complex

This compound is indispensable for the biogenesis of the TOM complex. Its primary role is to facilitate a late step in the assembly pathway of Tom40, the channel-forming subunit of the TOM complex. Following the insertion of the Tom40 precursor into the outer membrane by the TOB (Topogenesis of outer membrane β-barrel proteins) complex, also known as the SAM (Sorting and Assembly Machinery) complex, this compound is required for the subsequent assembly of Tom40 into the mature TOM complex[1][2][3][6]. Depletion of this compound leads to the accumulation of Tom40 in a low-molecular-mass form and a significant reduction in the levels of the fully assembled TOM complex[1][6][7]. This, in turn, compromises the import of other mitochondrial proteins, leading to cellular growth defects[7].

Function as a Component of the MIM Complex

This compound is a core component of the MIM (Mitochondrial Import) complex, which also includes Mim2. The MIM complex functions as a dedicated insertase for α-helical outer membrane proteins, including both single-pass and multi-pass transmembrane proteins[5][8]. The MIM complex cooperates with the TOM complex receptor Tom70 to recognize and facilitate the membrane insertion of its substrate proteins[2][8]. Substrates of the MIM complex include Ugo1, a multi-spanning outer membrane protein involved in mitochondrial fusion, and the signal-anchored TOM receptors Tom20 and Tom70 themselves[2][9][10][11][12].

Quantitative Data on this compound Function

The functional importance of this compound has been substantiated by quantitative analyses of protein import and complex assembly in its absence.

| Parameter | Wild-Type Mitochondria | This compound-Depleted Mitochondria | Reference |

| TOM Complex Assembly | |||

| Assembled TOM complex level | 100% | Severely reduced | [6][7] |

| Tom40 assembly intermediate I | Present | Present | [6] |

| Tom40 assembly intermediate II | Prominent | Less prominent | [6] |

| Protein Import Efficiency | |||

| Import of Ugo1 | 100% | Strongly inhibited | [9][11][12] |

| Import of Scm4 | 100% | Strongly inhibited | [2][11] |

| Import of Tom20 | 100% | Reduced | [10] |

| Import of Tom70 | 100% | Reduced | [10] |

| Import of matrix-targeted preproteins (e.g., Su9-DHFR) | 100% | Not directly affected, but reduced due to lower TOM complex levels | [9] |

Table 1: Summary of Quantitative Data on this compound Function. This table highlights the significant impact of this compound depletion on the assembly of the TOM complex and the import of specific mitochondrial outer membrane proteins.

Signaling Pathways and Experimental Workflows

TOM Complex Assembly Pathway

The following diagram illustrates the role of this compound in the late stages of Tom40 assembly into the mature TOM complex.

Caption: Role of this compound in the TOM complex assembly pathway.

MIM Complex-Mediated Protein Import Pathway

This diagram shows the cooperative action of Tom70 and the MIM complex in the import of α-helical outer membrane proteins.

Caption: MIM complex-mediated protein import pathway.

Experimental Workflow for Studying this compound Function

This diagram outlines a typical experimental workflow to investigate the role of this compound in mitochondrial protein import and complex assembly.

Caption: Experimental workflow for investigating this compound function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound.

Isolation of Yeast Mitochondria

This protocol describes the isolation of mitochondria from Saccharomyces cerevisiae for subsequent in vitro assays.

Materials:

-

Yeast cells (e.g., wild-type and this compoundΔ strains)

-

Dithiothreitol (DTT) buffer: 100 mM Tris-SO4, pH 9.4, 10 mM DTT

-

Zymolyase buffer: 1.2 M sorbitol, 20 mM KPi, pH 7.4

-

Zymolyase-20T

-

Homogenization buffer: 0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4, 1 mM PMSF, 2 mM EDTA

-

Differential centrifugation equipment

Procedure:

-

Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash cells with sterile water.

-

Resuspend cells in DTT buffer and incubate for 15 minutes at 30°C to induce cell wall permeability.

-

Pellet cells and resuspend in Zymolyase buffer.

-

Add Zymolyase-20T and incubate at 30°C for 30-60 minutes to generate spheroplasts.

-

Harvest spheroplasts by centrifugation at 1,500 x g for 5 minutes.

-

Resuspend spheroplasts in ice-cold Homogenization buffer.

-

Homogenize the spheroplasts using a Dounce homogenizer.

-

Perform differential centrifugation to enrich for mitochondria. This typically involves a low-speed spin (e.g., 1,500 x g for 5 minutes) to pellet cell debris, followed by a high-speed spin (e.g., 12,000 x g for 15 minutes) to pellet mitochondria.

-

Resuspend the mitochondrial pellet in a suitable buffer (e.g., SEM buffer: 250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2) and determine the protein concentration.

In Vitro Protein Import Assay

This protocol details the import of radiolabeled precursor proteins into isolated mitochondria.

Materials:

-

Isolated yeast mitochondria (50 µg per reaction)

-

Radiolabeled precursor protein (e.g., [³⁵S]-methionine labeled Ugo1, synthesized via in vitro transcription/translation)

-

Import buffer: 250 mM sucrose, 80 mM KCl, 5 mM MgCl₂, 10 mM MOPS-KOH, pH 7.2, 2 mM ATP, 2 mM NADH

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Pre-warm isolated mitochondria in import buffer for 5 minutes at 25°C.

-

Initiate the import reaction by adding the radiolabeled precursor protein.

-

Incubate at 25°C for various time points (e.g., 5, 10, 20 minutes).

-

Stop the import reaction by placing the tubes on ice.

-

Treat half of each sample with Proteinase K to digest non-imported proteins. The other half serves as a non-treated control.

-

Stop the Proteinase K digestion by adding PMSF.

-

Re-isolate the mitochondria by centrifugation.

-

Lyse the mitochondrial pellet in SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography to visualize and quantify the imported protein.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

This protocol is used to analyze the assembly state of mitochondrial protein complexes, such as the TOM complex.

Materials:

-

Isolated yeast mitochondria

-

Digitonin solubilization buffer: 1% (w/v) digitonin, 50 mM NaCl, 50 mM imidazole-HCl, pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA

-

BN-PAGE gel system (gradient or non-gradient)

-

Coomassie Blue G-250 loading dye

-

Western blotting equipment and antibodies against TOM complex subunits (e.g., Tom40)

Procedure:

-

Resuspend isolated mitochondria in digitonin solubilization buffer to a final protein concentration of 1 mg/mL.

-

Incubate on ice for 15-30 minutes to solubilize mitochondrial protein complexes.

-

Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C.

-

Add Coomassie Blue G-250 loading dye to the supernatant.

-

Load the samples onto a BN-PAGE gel and perform electrophoresis according to the manufacturer's instructions.

-

Transfer the separated protein complexes to a PVDF membrane.

-

Perform immunoblotting using specific antibodies to detect the TOM complex and its assembly intermediates.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to identify interaction partners of this compound within the mitochondrial outer membrane.

Materials:

-

Isolated mitochondria from a yeast strain expressing a tagged version of this compound (e.g., this compound-HA)

-

Co-IP lysis buffer: 1% digitonin, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors

-

Anti-tag antibody (e.g., anti-HA antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a low pH glycine buffer)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Solubilize mitochondria in Co-IP lysis buffer as described for BN-PAGE.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C.

-

Add fresh Protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., Tom70, SAM complex subunits).

Conclusion

This compound is a multifaceted protein that plays a central and non-redundant role in the biogenesis of the yeast mitochondrial outer membrane. Its dual function in both the assembly of the essential TOM complex and the insertion of a-helical membrane proteins via the MIM complex underscores its importance in maintaining mitochondrial integrity and function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the intricate mechanisms of mitochondrial protein import and assembly. A deeper understanding of this compound's function and its associated pathways may reveal novel targets for therapeutic intervention in diseases linked to mitochondrial dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro import of mitochondrial precursor proteins into yeast mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Topology of the Mitochondrial Import Protein Mim1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitochondrial Import Protein 1 (Mim1) is a crucial component of the mitochondrial protein import machinery, playing a vital role in the biogenesis of the outer mitochondrial membrane. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, topology, and its intricate role in the import of α-helical outer membrane proteins and the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development targeting mitochondrial protein import pathways.

Introduction

Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. The proper insertion and assembly of these proteins into the mitochondrial membranes are critical for mitochondrial function and overall cellular health. This compound, a highly conserved fungal protein, has emerged as a key player in the biogenesis of the outer mitochondrial membrane, specifically in the import of proteins with α-helical transmembrane domains.[1] This guide delves into the structural and topological features of this compound and the experimental approaches used to elucidate its function.

This compound Protein Characteristics and Structure

This compound is a relatively small protein with a predicted molecular weight of approximately 13 kDa.[2][3] Its primary structure is characterized by a single, highly conserved transmembrane α-helix.[4][5] This hydrophobic core is flanked by N- and C-terminal domains of varying sequence conservation.

| Property | Value | Source |

| Organism | Saccharomyces cerevisiae (strain ATCC 204508 / S288c) | UniProt: Q08176[2] |

| Length | 113 amino acids | UniProt: Q08176[2] |

| Molecular Weight (Da) | 12753.6 | SGD: S000005386[3] |

| Isoelectric Point (pI) | 4.86 | SGD: S000005386[3] |

Secondary Structure:

While a high-resolution crystal or NMR structure of the full-length this compound protein is not yet available, secondary structure predictions and experimental evidence strongly suggest the presence of a central α-helical transmembrane segment.[4][5] The exact percentage of α-helical, β-sheet, and random coil content has not been quantitatively determined by methods such as circular dichroism spectroscopy.

Membrane Topology of this compound

The topology of this compound within the outer mitochondrial membrane has been experimentally determined. The N-terminus of the protein is exposed to the cytosol, while the C-terminus resides in the intermembrane space.[5][6] This orientation is crucial for its function in recognizing and facilitating the insertion of incoming precursor proteins from the cytosol.

The Role of this compound in Mitochondrial Protein Import

This compound plays a multifaceted role in the biogenesis of the outer mitochondrial membrane. It is a central component of the Mitochondrial Import (MIM) complex, which also includes the protein Mim2.[7] The MIM complex functions as a dedicated insertase for α-helical outer membrane proteins.

Import of Single- and Multi-span α-Helical Proteins

This compound is essential for the import of a variety of outer membrane proteins containing one or more α-helical transmembrane segments.[1][8] This includes key components of the TOM complex itself, such as Tom20 and Tom70, as well as other proteins like Ugo1.[1][9] The import process is thought to involve the recognition of the precursor protein's transmembrane domain by the MIM complex.

Assembly of the TOM Complex

Depletion of this compound leads to defects in the assembly of the TOM complex, the main entry gate for most mitochondrial precursor proteins.[4][10] Specifically, the levels of assembled TOM complex are drastically reduced, and assembly intermediates of Tom40, the channel-forming subunit of the TOM complex, accumulate.[4][10] this compound is thought to act at a late stage in TOM complex assembly, after the initial insertion of Tom40 into the outer membrane by the TOB/SAM complex.[4]

Signaling and Interaction Pathways

This compound functions in concert with other components of the mitochondrial import machinery, most notably the receptor protein Tom70. For the import of multi-spanning outer membrane proteins, Tom70 acts as the initial receptor, recognizing the precursor protein in the cytosol and then transferring it to the MIM complex for insertion into the membrane.[1][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the structure and function of this compound.

Protease Protection Assay to Determine Topology

This assay is used to determine the orientation of a membrane protein by assessing the accessibility of its domains to protease digestion in intact and permeabilized mitochondria.

Protocol:

-

Isolate mitochondria from yeast cells expressing the protein of interest (e.g., with an epitope tag).

-

Divide the mitochondrial suspension into three aliquots:

-

Intact mitochondria: Keep on ice.

-

Swollen mitochondria (mitoplasts): Resuspend in a hypotonic buffer to rupture the outer membrane.

-

Detergent-solubilized mitochondria: Add a non-ionic detergent (e.g., Triton X-100) to solubilize all membranes.

-

-

Add Proteinase K to each aliquot and incubate on ice.

-

Stop the reaction by adding a protease inhibitor (e.g., PMSF).

-

Pellet the mitochondria/membranes by centrifugation.

-

Analyze the samples by SDS-PAGE and immunoblotting using an antibody against the protein of interest or its tag.

Expected Results for this compound:

-

In intact mitochondria, the N-terminal cytosolic domain will be degraded, while the C-terminal intermembrane space domain will be protected.

-

In mitoplasts and solubilized mitochondria, the entire protein will be degraded.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Complex Analysis

BN-PAGE is used to separate intact protein complexes from mitochondrial lysates to analyze their size and composition.

Protocol:

-

Isolate mitochondria.

-

Solubilize mitochondria with a mild non-ionic detergent (e.g., digitonin) to preserve protein complexes.

-

Add Coomassie Brilliant Blue G-250 dye to the lysate. The dye binds to the surface of the protein complexes, conferring a negative charge without denaturing them.

-

Separate the complexes on a native polyacrylamide gel.

-

Transfer the separated complexes to a membrane and perform immunoblotting with antibodies against the proteins of interest.

Expected Results for this compound:

-

This compound will be found in a high molecular weight complex (the MIM complex), distinct from the TOM and TOB/SAM complexes.[4]

-

In this compound-depleted mitochondria, the assembly of the TOM complex will be impaired, leading to a decrease in the fully assembled complex and an accumulation of smaller assembly intermediates.[4]

In Vitro Protein Import Assay

This assay reconstitutes the import of a radiolabeled precursor protein into isolated mitochondria to study the import mechanism and identify required components.

Protocol:

-

Synthesize a radiolabeled precursor protein of interest (e.g., Tom20) in a cell-free transcription/translation system.

-

Isolate mitochondria from wild-type and this compound-deficient yeast strains.

-

Incubate the isolated mitochondria with the radiolabeled precursor protein under import-permissive conditions (ATP, temperature).

-

At different time points, stop the import reaction by placing the samples on ice.

-

Treat the samples with Proteinase K to digest any non-imported precursor protein on the mitochondrial surface.

-

Re-isolate the mitochondria and analyze the imported, protected protein by SDS-PAGE and autoradiography.

Expected Results:

-

The import of α-helical outer membrane proteins like Tom20 will be significantly reduced in mitochondria lacking this compound compared to wild-type mitochondria.[12]

Conclusion and Future Directions

This compound is a critical factor in the biogenesis of the mitochondrial outer membrane, with essential roles in the import of α-helical proteins and the assembly of the TOM complex. While its topology and general function are well-established, a high-resolution structure of the MIM complex is still lacking. Future research employing techniques such as cryo-electron microscopy and advanced mass spectrometry will be crucial to unravel the precise molecular mechanisms by which this compound recognizes its substrates and facilitates their insertion into the membrane. A deeper understanding of these processes may open new avenues for therapeutic interventions in diseases associated with mitochondrial dysfunction.

References

- 1. rupress.org [rupress.org]

- 2. uniprot.org [uniprot.org]

- 3. This compound | SGD [yeastgenome.org]

- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The three domains of the mitochondrial outer membrane protein this compound have discrete functions in assembly of the TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Journey of Mitochondrial Protein Import and the Roadmap to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The transmembrane segment of Tom20 is recognized by this compound for docking to the mitochondrial TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound functions in an oligomeric form to facilitate the integration of Tom20 into the mitochondrial outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Mitochondrial Import Protein 1 (Mim1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Import Protein 1 (Mim1), a key player in the biogenesis of mitochondrial outer membrane proteins, has emerged as a critical component in maintaining mitochondrial integrity and function. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, with a focus on its role in the import of multi-spanning α-helical outer membrane proteins. This document details the experimental protocols used to elucidate its function, presents available quantitative data, and visualizes the intricate molecular pathways in which this compound participates.

Discovery and Function of this compound

This compound was first identified in a proteomic screen of the mitochondrial outer membrane in Neurospora crassa and subsequently characterized in Saccharomyces cerevisiae.[1][2] It is an integral outer membrane protein essential for the biogenesis of the Translocase of the Outer Mitochondrial Membrane (TOM) complex.[2][3][4] Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex, highlighting its crucial role in the assembly pathway of this central entry gate for mitochondrial precursor proteins.[2][4]

Further research revealed that this compound's primary function lies in facilitating the import and insertion of multi-spanning α-helical proteins into the mitochondrial outer membrane.[5][6] It acts in concert with the receptor protein Tom70 to mediate this process. The current model suggests that Tom70 recognizes the precursor proteins in the cytosol and hands them over to the this compound complex for their insertion into the membrane.[5]

Quantitative Data on this compound and Related Proteins

While extensive qualitative studies have defined the function of this compound, precise quantitative data on its interactions and import kinetics remain relatively scarce in the literature. This is often due to the technical challenges associated with studying membrane protein interactions in a native-like environment. However, some key quantitative parameters for related mitochondrial import components have been determined, which provide a valuable context for understanding the overall process.

| Parameter | Protein/Complex | Value | Method | Reference |

| Binding Affinity (Kd) | Tim23N - rALDH presequence | 0.47 ± 0.02 mM | NMR Spectroscopy | [7] |

| Channel Conductance | Recombinant Tim23 | ~460 pS (in 250 mM KCl) | Electrophysiology | |

| Complex Size | This compound Complex | ~400–450 kDa | Blue Native Gel Electrophoresis | [2] |

| Complex Size | TOM Complex | ~450 kDa | Blue Native Gel Electrophoresis |

Signaling Pathways and Experimental Workflows

The biogenesis of multi-spanning mitochondrial outer membrane proteins is a multi-step process involving cytosolic chaperones, receptor recognition, and membrane insertion. The following diagrams illustrate the key pathways and experimental workflows used to study this compound function.

This compound-Dependent Protein Import Pathway

This pathway outlines the sequential steps involved in the import of a multi-spanning outer membrane protein, such as Ugo1, into the mitochondrial outer membrane.

References

- 1. Hybrid Clear/Blue Native Electrophoresis for the Separation and Analysis of Mitochondrial Respiratory Chain Supercomplexes [jove.com]

- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Import of Proteins Into Isolated Mitochondria | Springer Nature Experiments [experiments.springernature.com]

The Central Role of Mim1 in the Mitochondrial Protein Import Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial integrity and function are paramount for cellular homeostasis, and the accurate import of nuclear-encoded proteins into mitochondria is a critical aspect of this maintenance. The mitochondrial outer membrane protein Mim1 (Mitochondrial import 1) has emerged as a key player in two crucial processes: the assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) complex and the import of α-helical outer membrane proteins. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its molecular functions, protein interactions, and the experimental methodologies used to elucidate its significance in mitochondrial protein import pathways.

Introduction

The vast majority of mitochondrial proteins are synthesized on cytosolic ribosomes and must be efficiently and accurately imported into the organelle. This process is orchestrated by a sophisticated machinery of protein translocases located in the mitochondrial outer and inner membranes. The TOM complex serves as the primary entry gate for most mitochondrial precursor proteins.[1][2] this compound, an integral protein of the outer mitochondrial membrane, has been identified as a crucial factor for the biogenesis of the TOM complex itself and as a central component of the import pathway for a specific class of mitochondrial outer membrane proteins.[1][3][4] This guide will dissect the pivotal functions of this compound, providing a comprehensive resource for researchers in mitochondrial biology and those involved in drug development targeting mitochondrial pathways.

The Dual Functions of this compound in Mitochondrial Biogenesis

This compound performs two well-documented and critical roles in the biogenesis of the mitochondrial outer membrane: facilitating the assembly of the TOM complex and mediating the import of α-helical proteins.

A Key Player in TOM Complex Assembly

The TOM complex is a multi-subunit machinery responsible for the initial recognition and translocation of precursor proteins across the outer mitochondrial membrane. The central component of this complex is the channel-forming β-barrel protein, Tom40. The assembly of Tom40 into a functional TOM complex is a multi-step process that is critically dependent on this compound.[1][2]

Depletion of this compound leads to a significant reduction in the levels of assembled TOM complex and the accumulation of Tom40 in assembly intermediates.[1] Specifically, this compound appears to function at a late stage of Tom40 biogenesis, after the precursor has been inserted into the outer membrane by the Sorting and Assembly Machinery (SAM) complex (also known as the TOB complex).[1] In the absence of this compound, Tom40 accumulates in a ~100 kDa assembly intermediate, indicating a block in its integration into the mature, high-molecular-weight TOM complex.[1]

A Dedicated Import Factor for α-Helical Outer Membrane Proteins

Beyond its role in TOM complex biogenesis, this compound is a central component of the machinery that mediates the import of α-helical proteins into the mitochondrial outer membrane. This class of proteins includes both single-pass and multi-pass transmembrane proteins that are not imported via the general TOM channel.[3][5]

This compound, together with another protein, Mim2, forms the core of the Mitochondrial Import (MIM) complex.[6] This complex functions as a dedicated translocase for α-helical outer membrane proteins. The import process often involves the receptor Tom70, which recognizes the precursor proteins in the cytosol and hands them over to the MIM complex for insertion into the membrane.[3][7] Deletion of this compound results in a significant impairment in the import of various α-helical proteins, including Ugo1 and the TOM complex subunit Tom20.[3][8]

The MIM Complex: A Dynamic Hub for Protein Biogenesis

The MIM complex, with this compound at its core, does not function in isolation. It exists in dynamic association with other key protein import machineries, namely the TOM and SAM complexes. This suggests a highly coordinated process of mitochondrial outer membrane biogenesis.

-

MIM-TOM Interaction: The interaction between the MIM and TOM complexes is thought to facilitate the import of α-helical TOM subunits, such as Tom20 and Tom70, directly into the assembling TOM complex.[9]

-

MIM-SAM Interaction: The association of the MIM and SAM complexes likely coordinates the biogenesis of the two major classes of outer membrane proteins: the α-helical proteins handled by MIM and the β-barrel proteins inserted by SAM.[8]

Quantitative Data on this compound Function

The following tables summarize quantitative data from studies on this compound, highlighting the impact of its depletion on mitochondrial protein levels and import efficiency.

Table 1: Effect of this compound Depletion on the Levels of Mitochondrial Proteins

| Protein | Localization | Function | Reduction in this compound-depleted Mitochondria | Reference |

| Tom40 | Outer Membrane | TOM complex channel | Moderately Reduced | [1] |

| Tom20 | Outer Membrane | TOM complex receptor | Significantly Reduced | [1] |

| Tom22 | Outer Membrane | TOM complex assembly | Moderately Reduced | [1] |

| Tom70 | Outer Membrane | TOM complex receptor | Unaffected | [1] |

| Ugo1 | Outer Membrane | Mitochondrial fusion | Reduced | [8] |

| Porin | Outer Membrane | Metabolite transport | Unaffected | [1] |

| Tob55/Sam50 | Outer Membrane | SAM complex core | Unaffected | [1] |

| Hsp60 | Matrix | Chaperone | Precursor accumulation | [1] |

Table 2: In Vitro Import Efficiency of α-Helical Proteins into this compoundΔ Mitochondria

| Precursor Protein | Type | Import Efficiency in this compoundΔ vs. Wild-Type | Reference |

| Ugo1 | Multi-span | Strongly Inhibited | [5][8] |

| Om14 | Multi-span | Strongly Inhibited | [5] |

| Tom20 | Single-span | Impaired | [9] |

| Fis1 | Tail-anchored | Impaired | [7] |

Note: Precise percentage reductions and import efficiencies can vary between studies and experimental conditions. The terms "Significantly Reduced," "Moderately Reduced," and "Impaired" reflect the qualitative descriptions in the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the function of this compound.

In Vitro Mitochondrial Protein Import Assay

This assay is used to assess the import competence of mitochondria for specific radiolabeled precursor proteins.

Materials:

-

Isolated mitochondria from wild-type and this compoundΔ yeast strains

-

Radiolabeled precursor protein (e.g., ³⁵S-methionine labeled Ugo1 or Tom20) synthesized in a cell-free system (e.g., rabbit reticulocyte lysate)

-

Import Buffer (e.g., 250 mM sucrose, 10 mM MOPS-KOH pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 2 mM ATP, 5 mM NADH)

-

Proteinase K

-

PMSF (phenylmethylsulfonyl fluoride)

-

SDS-PAGE reagents

-

Phosphorimager or autoradiography film

Procedure:

-

Resuspend isolated mitochondria (25-50 µg) in pre-warmed Import Buffer.

-

Add the radiolabeled precursor protein (2-10 µl of reticulocyte lysate) to the mitochondrial suspension.

-

Incubate the reaction at 25°C for various time points (e.g., 0, 5, 15, 30 minutes).

-

To stop the import, place the tubes on ice.

-

Divide each sample into two aliquots. To one aliquot, add Proteinase K (final concentration 50 µg/ml) to digest non-imported proteins. Leave the other aliquot untreated (total bound protein control).

-

Incubate on ice for 15-20 minutes.

-

Add PMSF (final concentration 1 mM) to inactivate Proteinase K.

-

Re-isolate mitochondria by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C).

-

Wash the mitochondrial pellet with SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH pH 7.2).

-

Lyse the mitochondrial pellet in SDS sample buffer.

-

Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging.

-

Quantify the intensity of the imported protein bands to determine import efficiency.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to analyze the assembly state of mitochondrial protein complexes in their native form.

Materials:

-

Isolated mitochondria

-

Digitonin or other mild non-ionic detergent

-

BN-PAGE gel system (gradient or single percentage)

-

BN-PAGE running buffers (cathode and anode buffers)

-

Coomassie Brilliant Blue G-250

-

Western blotting reagents

Procedure:

-

Resuspend isolated mitochondria (50-100 µg) in solubilization buffer containing a mild detergent (e.g., 1% digitonin).

-

Incubate on ice for 15-30 minutes to solubilize membrane protein complexes.

-

Centrifuge at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet insoluble material.

-

Add Coomassie Blue G-250 to the supernatant to a final concentration of 0.1-0.25%.

-

Load the samples onto a pre-cast or self-made BN-PAGE gel.

-

Perform electrophoresis at 4°C with a cathode buffer containing Coomassie Blue G-250.

-

After electrophoresis, transfer the protein complexes to a PVDF membrane for immunoblotting.

-

Probe the membrane with antibodies against specific subunits of the complexes of interest (e.g., anti-Tom40, anti-Mim1).

Conclusion and Future Directions

This compound is an indispensable component of the mitochondrial protein import machinery, with a crucial role in both the assembly of the general protein import gateway, the TOM complex, and the specific import of α-helical outer membrane proteins. Its dynamic interactions with other import complexes highlight a sophisticated network that ensures the fidelity of mitochondrial biogenesis. For drug development professionals, understanding the intricacies of these pathways is essential, as defects in mitochondrial protein import are increasingly linked to a range of human diseases. Future research will likely focus on the precise molecular mechanisms by which this compound facilitates protein insertion and assembly, the regulation of its interactions with other import components, and its potential as a therapeutic target for diseases associated with mitochondrial dysfunction.

References

- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Journey of Mitochondrial Protein Import and the Roadmap to Follow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multispan mitochondrial outer membrane protein Ugo1 follows a unique this compound-dependent import pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Evolutionary Conservation of the Mim1 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitochondrial import protein 1 (Mim1) is an integral outer mitochondrial membrane protein that plays a critical, evolutionarily conserved role in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex. This technical guide provides an in-depth overview of the evolutionary conservation, structure, function, and key interaction partners of the this compound protein. Detailed experimental protocols for studying this compound and its associated pathways are provided, along with visualizations of key cellular processes. This document is intended to serve as a comprehensive resource for researchers in mitochondrial biology and professionals in drug development interested in the pathways governing mitochondrial protein import.

Introduction

Mitochondria are essential organelles that rely on the import of hundreds of proteins synthesized in the cytosol. The primary gateway for these proteins is the TOM complex. The assembly and stability of this complex are critical for mitochondrial function and overall cellular health. The this compound protein has been identified as a key player in the biogenesis of the TOM complex, specifically facilitating the assembly of α-helically anchored Tom proteins.[1][2] Depletion of this compound leads to defects in TOM complex assembly, resulting in the accumulation of Tom40, the central channel-forming component, in low-molecular-mass species.[2][3] This guide delves into the evolutionary aspects of this compound, its functional mechanisms, and the experimental approaches used to elucidate its role.

Evolutionary Conservation of this compound

This compound is highly conserved across the fungal kingdom. A notable feature of its conservation is the high degree of sequence identity within its transmembrane domain, while the N- and C-terminal hydrophilic regions exhibit significant divergence.[4] This suggests a critical functional importance for the transmembrane segment, likely related to its role in protein insertion and complex formation within the mitochondrial outer membrane.[4][5]

In contrast to its conservation in fungi, true sequence orthologs of this compound have not been identified in higher eukaryotes, including mammals. However, functional analogs have been proposed. The mammalian proteins MTCH1 and MTCH2, members of the mitochondrial carrier family, have been shown to functionally complement the loss of this compound in yeast, suggesting a case of convergent evolution where unrelated proteins perform a similar function.[1] Notably, there is no significant sequence similarity between yeast this compound and human MTCH1 or MTCH2.[1]

Data Presentation: Quantitative Analysis of this compound Conservation

To illustrate the conservation of this compound among fungi, the following table presents the percentage identity and similarity of this compound orthologs from four different fungal species compared to Saccharomyces cerevisiae.

| Organism | UniProt ID | Length (Amino Acids) | % Identity to S. cerevisiae this compound | % Similarity to S. cerevisiae this compound |

| Saccharomyces cerevisiae | P32895 | 113 | 100% | 100% |

| Schizosaccharomyces pombe | O14217 | 118 | 29.2% | 45.8% |

| Neurospora crassa | Q7S9K1 | 129 | 27.9% | 44.2% |

| Candida albicans | A0A1D8PJA1 | 113 | 38.1% | 54.9% |

Note: Percentage identity and similarity were calculated based on a multiple sequence alignment of the full-length protein sequences.

The median abundance of this compound in Saccharomyces cerevisiae has been quantified to be approximately 1142 molecules per cell.[6]

Structure and Function of this compound

This compound is a small protein of approximately 13 kDa located in the mitochondrial outer membrane.[6] It possesses a single transmembrane α-helix, with its N-terminus facing the cytosol and its C-terminus exposed to the intermembrane space.[7] this compound does not exist as a monomer but rather oligomerizes to form a high-molecular-mass complex of approximately 200-450 kDa.[1][5] This complex is distinct from the TOM and TOB/SAM complexes.[1]

The primary function of this compound is to facilitate the insertion and assembly of mitochondrial outer membrane proteins, particularly those with single or multiple α-helical transmembrane segments.[5] It plays a crucial role in the biogenesis of several components of the TOM complex, including the receptors Tom20 and Tom70.[5] Depletion of this compound results in reduced levels of these Tom proteins and impairs the overall assembly of the mature TOM complex.[4]

Signaling and Assembly Pathways

This compound is a central component of the mitochondrial import (MIM) complex, which also includes the Mim2 protein in fungi.[8] The MIM complex functions as an insertase for α-helical outer membrane proteins. It cooperates with the main TOM complex, particularly the receptor Tom70, in the import of a subset of precursor proteins.[5]

The assembly pathway of the TOM complex is intricate. The channel-forming protein Tom40 is first inserted into the outer membrane by the TOB/SAM complex. This compound then acts at a subsequent step, facilitating the assembly of Tom40 with other Tom subunits to form the mature TOM complex.[1][4]

Visualization of the TOM Complex Assembly Pathway

The following diagram illustrates the role of this compound in the biogenesis of the TOM complex.

The this compound Interactome

The MIM complex cooperates with the import receptor Tom70, particularly for the import of multi-spanning membrane proteins.[5] Furthermore, the MIM complex physically associates with the SAM complex to coordinate the biogenesis of both β-barrel and α-helical outer membrane proteins.

Visualization of the this compound Interaction Network

The following diagram depicts the known interactions of the MIM complex.

References

- 1. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis of the Yeast Mitochondrial Outer Membrane Reveals Accumulation of a Subclass of Preproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of protein interaction network dynamics in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The quantitative protein interactome in yeast and human [edoc.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

The Mim1 Complex: An In-depth Technical Guide to its Core Interaction Partners

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial outer membrane is a critical hub for cellular signaling and metabolism, and the import of nuclear-encoded proteins is essential for its function. The Mitochondrial Import (MIM) complex, a key player in this process, facilitates the insertion of α-helical proteins into the outer membrane. At the heart of this complex lies the Mim1 protein, a central component for the biogenesis of a significant portion of the mitochondrial outer membrane proteome. This technical guide provides a comprehensive overview of the known interaction partners of the this compound complex, presenting quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways.

Core Interaction Partners of the this compound Complex

The this compound complex does not function in isolation; it engages in a dynamic network of interactions to mediate protein import and assembly. Its primary interaction partners can be categorized as core complex components, protein import machinery, and substrate proteins.

Core MIM Complex Components

The fundamental unit of the MIM complex is a hetero-oligomeric assembly of this compound and Mim2.

-

Mim2: Mim2 is an essential partner of this compound, and its presence is crucial for the stability and assembly of the MIM complex. While the precise stoichiometry is still under investigation, evidence suggests that this compound is present in excess of Mim2 within the approximately 200 kDa complex.[1] The interaction between this compound and Mim2 is tight, and the absence of Mim2 leads to the degradation of this compound.

Interaction with the TOM and SAM Complexes

The MIM complex collaborates closely with the Translocase of the Outer Mitochondrial Membrane (TOM) and the Sorting and Assembly Machinery (SAM) to ensure the efficient import and assembly of mitochondrial proteins.

-

TOM Complex: The MIM complex dynamically interacts with the TOM complex, the primary entry gate for most mitochondrial precursor proteins.[2][3] This interaction is crucial for the import of multi-spanning and some single-spanning outer membrane proteins. The TOM complex receptor, Tom70 , recognizes and binds to the precursor proteins in the cytosol and facilitates their transfer to the MIM complex for membrane insertion.[4][5] The MIM complex is also involved in the assembly of the TOM complex itself, promoting the insertion of TOM subunits like Tom20 and the central channel-forming protein Tom40 .[6][7]

-

SAM Complex: The MIM complex also associates with the SAM complex, which is responsible for the insertion and assembly of β-barrel proteins into the outer membrane. This interaction is particularly important for the coordinated assembly of the TOM complex, which contains both α-helical and β-barrel subunits.[2][8] The MIM complex facilitates the insertion of the small α-helical TOM subunits, like Tom5, Tom6 and Tom7, which then associate with the assembling Tom40 β-barrel at the SAM complex.[8]

Substrate Proteins

The primary function of the this compound complex is to mediate the membrane insertion of a variety of α-helical outer membrane proteins. These substrates can be broadly classified based on their topology.

-

Multi-span Transmembrane Proteins: The MIM complex is a key import factor for proteins with multiple α-helical transmembrane segments, such as Ugo1, a protein involved in mitochondrial fusion.[4]

-

Signal-anchored Proteins: These proteins possess a single N-terminal transmembrane helix that anchors them to the membrane. The import receptors Tom20 and Tom70 are themselves substrates of the MIM complex.[9]

-

Tail-anchored Proteins: These proteins are characterized by a single transmembrane helix at their C-terminus. The MIM complex has been shown to be involved in the import of tail-anchored proteins like Fis1 and Gem1.[9]

-

Other Substrates: The MIM complex is also implicated in the biogenesis of other outer membrane proteins, including Ubx2.[10]

Quantitative Data on this compound Complex Interactions

While extensive qualitative data exists, precise quantitative measurements of the binding affinities and stoichiometry of the this compound complex with its various partners are still emerging. The available data is summarized below.

| Interacting Partner | Technique | Parameter | Value | Reference |

| This compound/Mim2 | Blue Native PAGE | Complex Size | ~200 kDa | |

| This compound/Mim2 | Speculation | Stoichiometry | This compound in excess of Mim2 | [1] |

Further quantitative studies employing techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are needed to determine the binding kinetics and affinities of these interactions.

Signaling Pathways Involving the this compound Complex

Recent studies have implicated the this compound complex in cellular signaling pathways, particularly in the process of mitophagy, the selective degradation of mitochondria by autophagy.

Atg32-Mediated Mitophagy in Yeast

In yeast, mitophagy is initiated by the mitochondrial outer membrane protein Atg32. The signaling cascade leading to mitophagy involves the phosphorylation of Atg32, which then recruits the autophagic machinery.

Atg32-mediated mitophagy pathway in yeast.

The MIM complex is responsible for the import of the mitophagy receptor Atg32 into the mitochondrial outer membrane.[9] Upon mitophagy-inducing signals, such as starvation or rapamycin treatment, the TORC1 signaling pathway is inhibited, leading to the transcriptional upregulation of Atg32.[11] Atg32 is then phosphorylated by a yet-to-be-fully-identified kinase, a crucial step for its interaction with the scaffold protein Atg11, which in turn initiates the formation of the autophagosome around the mitochondrion.[12][13] The Ppg1-Far phosphatase complex negatively regulates this process by dephosphorylating Atg32. The GET pathway ensures the correct localization of the Ppg1-Far complex to the endoplasmic reticulum, thereby preventing its inhibitory action on mitophagy at the mitochondrial surface.[14]

Experimental Protocols

Affinity Purification of the this compound Complex from Yeast Mitochondria

This protocol describes the isolation of the this compound complex from Saccharomyces cerevisiae mitochondria for the identification of interacting partners.

Materials:

-

Yeast strain expressing a tagged version of this compound (e.g., this compound-His, this compound-HA, or this compound-TAP)

-

Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

-

Lysis buffer (1% digitonin, 50 mM NaCl, 10% glycerol, 20 mM Tris-HCl, pH 7.4, 1 mM PMSF, and protease inhibitor cocktail)

-

Wash buffer (0.1% digitonin, 50 mM NaCl, 10% glycerol, 20 mM Tris-HCl, pH 7.4, 1 mM PMSF)

-

Elution buffer (specific to the tag used, e.g., high imidazole concentration for His-tag, glycine-HCl pH 2.5 for HA-tag, or TEV protease for TAP-tag)

-

Affinity resin (e.g., Ni-NTA agarose, anti-HA agarose, or IgG sepharose)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the yeast strain expressing tagged this compound by differential centrifugation as previously described.[6]

-

Solubilization: Resuspend the isolated mitochondria in lysis buffer to a final protein concentration of 1 mg/mL and incubate for 30 minutes on ice with gentle agitation to solubilize the membrane proteins.

-

Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet any insoluble material.

-

Affinity Binding: Incubate the cleared lysate with the appropriate affinity resin for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the resin by centrifugation and wash it three times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the resin using the appropriate elution buffer.

-

Analysis: Analyze the eluted fractions by SDS-PAGE and silver staining or by mass spectrometry to identify the co-purified proteins.

Workflow Diagram:

Affinity purification workflow for the this compound complex.

Cross-linking Mass Spectrometry of Mitochondrial Membrane Complexes

This protocol provides a general framework for in-situ cross-linking of mitochondrial protein complexes to identify protein-protein interactions.

Materials:

-

Isolated and functional mitochondria

-

Cross-linking buffer (e.g., PBS or HEPES buffer)

-

Cross-linking reagent (e.g., DSS, BS3)

-

Quenching solution (e.g., Tris-HCl)

-

Lysis buffer (e.g., containing urea and detergents)

-

DTT and iodoacetamide for reduction and alkylation

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cross-linking Reaction: Resuspend isolated mitochondria in cross-linking buffer and add the cross-linking reagent. Incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., room temperature or 4°C).

-

Quenching: Stop the reaction by adding a quenching solution.

-

Lysis and Digestion: Lyse the cross-linked mitochondria and denature the proteins. Reduce and alkylate the cysteine residues, followed by digestion with trypsin overnight.

-

Enrichment of Cross-linked Peptides (Optional): To reduce sample complexity, cross-linked peptides can be enriched using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

-

Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptides and map the interaction sites.

Workflow Diagram:

Cross-linking mass spectrometry workflow.

Conclusion

The this compound complex is a central hub for the biogenesis of α-helical proteins in the mitochondrial outer membrane. Its intricate network of interactions with the core subunit Mim2, the TOM and SAM complexes, and a diverse array of substrate proteins highlights its critical role in maintaining mitochondrial integrity and function. Furthermore, its emerging role in signaling pathways such as mitophagy opens new avenues for research into the regulation of mitochondrial quality control. The methodologies outlined in this guide provide a framework for further dissecting the molecular mechanisms of the this compound complex, which will be crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting mitochondrial dysfunction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Outer Membrane Protein Tom70-Mediator in Protein Traffic, Membrane Contact Sites and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. The Biogenesis of Mitochondrial Outer Membrane Proteins Show Variable Dependence on Import Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phosphorylation of Serine 114 on Atg32 mediates mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. The GET pathway serves to activate Atg32-mediated mitophagy by ER targeting of the Ppg1-Far complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mim1 in the Assembly of the Translocase of the Outer Mitochondrial Membrane (TOM) Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Translocase of the Outer Mitochondrial Membrane (TOM) complex is the primary gateway for the import of nuclear-encoded proteins into mitochondria, a process fundamental to cellular homeostasis. The biogenesis of this multi-subunit complex is a highly regulated process involving several accessory factors. This technical guide provides an in-depth examination of the mechanism of Mitochondrial Import 1 (Mim1), an integral outer membrane protein, in the assembly of the TOM complex. We will detail its multifaceted role in the insertion of α-helical TOM subunits, its coordination with the Sorting and Assembly Machinery (SAM) complex, and its impact on the assembly of the channel-forming protein, Tom40. This document consolidates key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual diagrams of the molecular processes and experimental workflows.

Introduction to the TOM Complex and this compound

The TOM complex is composed of seven distinct subunits: the central channel-forming β-barrel protein Tom40; the receptors Tom20, Tom22, and Tom70 that recognize incoming precursor proteins; and the small Tom proteins Tom5, Tom6, and Tom7 which are crucial for complex stability and assembly.[1][2] The proper assembly of these subunits is essential for mitochondrial function.[3]

This compound is an integral protein of the mitochondrial outer membrane that plays a vital and specific role in the biogenesis of the TOM complex.[1][4] It is not a stable component of the mature TOM complex but rather acts as an assembly factor.[4][5] this compound is part of the Mitochondrial Import (MIM) complex, which in fungi consists of this compound and Mim2, and functions as a general insertase for α-helical proteins into the outer membrane.[6][7]

The Core Mechanism of this compound in TOM Complex Assembly

This compound's primary function is to facilitate the assembly of the TOM complex after the initial insertion of the Tom40 precursor into the outer membrane by the SAM complex (also known as the TOB complex).[1][4] Depletion of this compound leads to a significant reduction in the assembled TOM complex and the accumulation of Tom40 in a low-molecular-mass species of approximately 100 kDa.[1][4] this compound's role is multifaceted, involving the biogenesis of both the α-helical receptor proteins and the small Tom proteins, which in turn affects the maturation of the Tom40 channel.

Insertion and Assembly of Signal-Anchored Receptors

This compound is required for the efficient membrane insertion and assembly of the signal-anchored receptors Tom20 and Tom70.[8][9] These receptors are anchored in the outer membrane by a single N-terminal transmembrane α-helix.[8] The transmembrane segment of Tom20 contains critical residues that are recognized by this compound, a crucial step for docking the receptor into the TOM complex environment.[10] While this compound is essential for the integration of Tom20 into the membrane, it is not required for its subsequent assembly into the final TOM complex.[9]

Aiding the Assembly of the Tom40 Subcomplex

The biogenesis of the β-barrel protein Tom40 is a multi-step process. After its insertion into the outer membrane by the SAM complex, it must assemble with the other Tom subunits.[3][8] this compound's role in this process is indirect but critical. It facilitates the import and insertion of the small, α-helical Tom proteins, particularly Tom5 and Tom6.[11][12]

The assembly of Tom40 proceeds through distinct intermediates at the SAM complex. Mitochondria lacking this compound accumulate Tom40 at an early assembly stage (SAM-Ia), a phenotype similar to that of Tom5-deficient mitochondria.[12] The addition of Tom5 can rescue this assembly defect in this compoundΔ mitochondria, indicating that this compound's primary role in Tom40 maturation is to ensure the availability of Tom5 for the progression to the next assembly intermediate (SAM-Ib).[12][13] Therefore, this compound coordinates the assembly of α-helical subunits with the maturation of the β-barrel channel.

Cooperation with Tom70 and the MIM Complex Populations

The MIM complex, of which this compound is the core component, exists in three distinct populations within the outer membrane:

-

In complex with TOM: To accept precursor proteins, particularly multispanning α-helical proteins, from the receptor Tom70.[6][14][15]

-

As a lone insertase: For the assembly of single-spanning and tail-anchored proteins that are imported independently of Tom70.[6][15]

-

In complex with SAM: To coordinate the insertion of small Tom proteins (like Tom5 and Tom6) with the assembly of the Tom40 β-barrel.[6][15][16]

This dynamic organization allows this compound to participate in various biogenesis pathways. The cooperation between Tom70 and the this compound complex is central to the import of multispanning outer membrane proteins.[2][14][17]

Quantitative Data on this compound Function

The effects of this compound depletion have been quantified in several studies, providing clear evidence of its role in TOM complex biogenesis.

Table 1: Effect of this compound Depletion on Mitochondrial Protein Levels

| Protein | Localization | Effect of this compound Depletion (after 15h) | Reference |

| TOM Complex Subunits | |||

| Tom40 | Outer Membrane | Moderately reduced | [4] |

| Tom22 | Outer Membrane | Moderately reduced | [4] |

| Tom20 | Outer Membrane | Significantly reduced | [4] |

| Tom5 | Outer Membrane | Moderately reduced | [4] |

| Other Outer Membrane Proteins | |||

| Tom70 | Outer Membrane | No significant change | [4] |

| Porin | Outer Membrane | No significant change | [4] |

| Tob55 (Sam50) | Outer Membrane | No significant change | [4] |

| Other Mitochondrial Proteins | |||

| Tim13 | Intermembrane Space | No significant change | [4] |

| Tim17 | Inner Membrane | No significant change | [4] |

| Hsp60 | Matrix | No significant change | [4] |

Table 2: Molecular Mass of this compound-Containing Complexes

| Complex | Method | Apparent Molecular Mass | Reference |

| This compound Complex | Size-Exclusion Chromatography | ~400-450 kDa | [4] |

| TOM-MIM Complex | Blue Native PAGE | ~600 kDa | [18] |

| SAM-MIM Complex | Blue Native PAGE | ~400 kDa | [18] |

| Free MIM Complex | Blue Native PAGE | ~200-250 kDa | [18] |

Visualization of Pathways and Workflows

Diagram 1: Role of this compound in the TOM Complex Assembly Pathway

Caption: this compound (in the MIM complex) facilitates the insertion of α-helical Tom proteins.

Diagram 2: Experimental Workflow for BN-PAGE Analysis

Caption: Workflow for analyzing TOM complex assembly defects using Blue Native PAGE.

Diagram 3: MIM Complex Populations

Caption: The three dynamic populations of the MIM complex in the outer membrane.

Detailed Experimental Protocols

The following protocols are generalized from methodologies commonly cited in the study of mitochondrial protein import.

Isolation of Mitochondria from Saccharomyces cerevisiae

This protocol is adapted for isolating mitochondria with an intact outer membrane.[19]

-

Cell Growth and Harvest: Grow yeast cells (e.g., in YPG medium) to the late logarithmic phase. Harvest cells by centrifugation (e.g., 5 min at 3,000 x g). Wash the cell pellet with distilled water.

-

DTT Treatment: Resuspend the cell pellet in 100 mM Tris-SO4, pH 9.4, containing 10 mM DTT. Incubate for 15 min at 30°C to soften the cell wall.

-

Spheroplasting: Pellet the cells and resuspend them in 1.2 M sorbitol, 20 mM K-phosphate, pH 7.4. Add zymolyase (e.g., 1.5 mg per gram of cell wet weight) and incubate for 30-60 min at 30°C until spheroplasts are formed (monitor by microscopy).

-

Homogenization: Pellet spheroplasts gently (e.g., 5 min at 1,500 x g) and wash with 1.2 M sorbitol. Resuspend in ice-cold homogenization buffer (0.6 M sorbitol, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM PMSF). Homogenize using a Dounce homogenizer (10-15 strokes).

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,500 x g for 5 min to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 4,000 x g for 5 min.

-

Again, transfer the supernatant and centrifuge at 12,000 x g for 15 min to pellet the mitochondrial fraction.

-

-

Washing and Storage: Resuspend the mitochondrial pellet in SEM buffer (250 mM sucrose, 1 mM EDTA, 10 mM MOPS-KOH, pH 7.2). Repeat the 12,000 x g centrifugation step. Finally, resuspend the purified mitochondria in SEM buffer, determine the protein concentration (e.g., via Bradford assay), and store at -80°C.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is used to separate native protein complexes.[4][19][20]

-

Sample Preparation:

-

Thaw isolated mitochondria (50-100 µg of protein) on ice.

-

Pellet mitochondria and resuspend in solubilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1 mM EDTA, 10% glycerol, 1 mM PMSF).

-

Add a mild non-ionic detergent. Digitonin (e.g., at a final concentration of 1%) is commonly used to preserve the TOM complex structure.[4]

-

Incubate on ice for 15-30 min to solubilize membrane complexes.

-

Centrifuge at 20,000 x g for 15 min at 4°C to pellet insoluble material.

-

-

Electrophoresis:

-

Add BN-PAGE sample buffer (containing Coomassie Brilliant Blue G-250) to the supernatant.

-

Load samples onto a native gradient gel (e.g., 4-16% polyacrylamide).

-

Run the gel at 4°C. Use a cathode buffer containing Coomassie Blue for the first part of the run, then switch to a cathode buffer without the dye.

-

-

Analysis: After electrophoresis, the gel can be used for Western blotting to detect specific proteins within the separated complexes.

In Vitro Protein Import Assay

This assay assesses the ability of isolated mitochondria to import radiolabeled precursor proteins.[4][12]

-

Precursor Synthesis: Synthesize the precursor protein of interest (e.g., 35S-methionine-labeled Tom40) using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).

-

Import Reaction:

-

Incubate isolated mitochondria (25-50 µg) in import buffer (containing an energy source like ATP and NADH) at 25°C.

-

Add the radiolabeled precursor protein to initiate the import reaction.

-

Incubate for various time points (e.g., 5, 15, 30 min).

-

-

Post-Import Treatment:

-

Stop the import by placing tubes on ice and adding protease (e.g., Proteinase K) to digest any non-imported precursor protein on the mitochondrial surface.

-

Incubate on ice for 15-30 min.

-

Inactivate the protease by adding a protease inhibitor (e.g., PMSF).

-

-

Analysis: Re-isolate the mitochondria, lyse them, and analyze the imported protein by SDS-PAGE and autoradiography or by BN-PAGE to assess assembly into complexes.

Affinity Purification and Cross-linking

These methods are used to identify protein-protein interactions.[14][21]

-

Affinity Purification:

-

Use a yeast strain expressing a tagged protein (e.g., His-tagged Tom70 or Protein A-tagged this compound).

-

Isolate mitochondria and solubilize them with a mild detergent (e.g., 1% digitonin) as for BN-PAGE.

-

Incubate the lysate with the appropriate affinity resin (e.g., Ni-NTA agarose for His-tags, IgG Sepharose for Protein A-tags).

-

Wash the resin extensively to remove non-specific binders.

-

Elute the protein complex (e.g., with imidazole for His-tags or TEV protease cleavage for specific tags).

-

Analyze the eluate by SDS-PAGE and immunoblotting to identify co-purified proteins.

-

-

Chemical Cross-linking:

-

Incubate intact, isolated mitochondria with a chemical cross-linking reagent (e.g., MBS) in a suitable buffer.

-

Quench the reaction after a defined time.

-

Lyse the mitochondria (often with a denaturing detergent like SDS for subsequent analysis) and perform affinity purification of a tagged bait protein to identify covalently linked partners.

-

Conclusion

This compound is a critical, multi-functional assembly factor for the mitochondrial TOM complex. It acts as an insertase for α-helical Tom subunits, including the key receptors Tom20 and Tom70, and the small Tom proteins Tom5 and Tom6.[8][12] Its role is not limited to a single step; rather, it coordinates the biogenesis of different types of subunits through dynamic interactions with both the TOM and SAM complexes.[6][15] By ensuring the timely insertion and availability of α-helical components, this compound indirectly but essentially controls the maturation pathway of the central β-barrel channel, Tom40. Understanding the precise mechanism of this compound is crucial for a complete picture of mitochondrial biogenesis and may offer insights into mitochondrial dysfunction in disease.

References

- 1. embopress.org [embopress.org]

- 2. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a protein required for the assembly of the TOM complex of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a protein required for the assembly of the TOM complex of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Targeting and Insertion of Membrane Proteins in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biogenesis of the mitochondrial TOM complex: this compound promotes insertion and assembly of signal-anchored receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The function of this compound in the biogenesis of the mitochondrial TOM complex [edoc.ub.uni-muenchen.de]

- 10. The transmembrane segment of Tom20 is recognized by this compound for docking to the mitochondrial TOM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial protein translocation machinery: From TOM structural biogenesis to functional regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assembly of the Mitochondrial Protein Import Channel: Role of Tom5 in Two-Stage Interaction of Tom40 with the SAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. The mitochondrial import protein this compound promotes biogenesis of multispanning outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rupress.org [rupress.org]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Expression and Regulation of Mim1 in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mitochondrial import protein 1 (Mim1) in the model organism Saccharomyces cerevisiae. This compound is an integral protein of the outer mitochondrial membrane, playing a crucial role in the biogenesis of the translocase of the outer mitochondrial membrane (TOM) complex and the import of a subset of mitochondrial proteins. This document details the expression, regulation, and function of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways. The information compiled herein is intended to serve as a valuable resource for researchers investigating mitochondrial protein import, biogenesis, and related cellular processes, as well as for professionals in drug development targeting mitochondrial pathways.

Introduction to this compound

This compound, also known as Tom13, is a 13 kDa protein embedded in the outer mitochondrial membrane of Saccharomyces cerevisiae. It is a critical component of the machinery responsible for the import and assembly of mitochondrial proteins synthesized in the cytosol. Specifically, this compound is essential for the proper assembly of the TOM complex, the main entry gate for precursor proteins into the mitochondria. Deletion or depletion of this compound leads to severe defects in the biogenesis of the TOM complex, resulting in reduced levels of key TOM components like Tom40, Tom20, and Tom70, and consequently, altered mitochondrial morphology.

This compound functions as part of a larger assembly known as the Mitochondrial Import (MIM) complex, which also includes the protein Mim2. The MIM complex cooperates with the receptor Tom70 to facilitate the import and insertion of multi-spanning alpha-helical proteins into the outer mitochondrial membrane.

Quantitative Data on this compound Expression and Properties

Quantitative analysis of this compound provides essential baseline data for experimental design and interpretation. The following tables summarize key quantitative parameters for this compound protein and the this compound gene.

| Parameter | Value | Reference |

| Protein Abundance | ||

| Median Abundance (molecules/cell) | 1142 ± 137 | --INVALID-LINK-- |

| Abundance (ppm) | 0.28 | --INVALID-LINK-- |

| Protein Properties | ||

| Molecular Weight (Da) | 12753.6 | --INVALID-LINK-- |

| Half-life (hr) | 58.3 | --INVALID-LINK-- |

| Isoelectric Point (pI) | 4.86 | --INVALID-LINK-- |